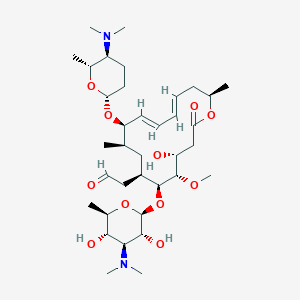
新霉素
描述
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a macrolide antibiotic and the main metabolite of spiramycin, resulting from the hydrolysis of the α-mycarose side chain moiety. It retains about 88% of the antimicrobial activity of its parent compound, spiramycin . 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is widely used in veterinary medicine due to its broad-spectrum activity, availability, and cost-effectiveness .
科学研究应用
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used to study the structure and function of macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is employed in microbiological studies to understand the mechanisms of antibiotic resistance and the physiology of bacterial cells.
作用机制
Target of Action
Neospiramycin, a derivative of Spiramycin , is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell . Neospiramycin exhibits activity against various bacteria, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .
Mode of Action
Neospiramycin inhibits protein synthesis by binding to the 50S ribosomal subunits of susceptible bacteria . This binding inhibits translocation, a critical step in protein synthesis, and stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation . This interaction with its targets results in the bacteriostatic effect of Neospiramycin, limiting the growth and proliferation of the bacteria .
Biochemical Pathways
Neospiramycin affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, it disrupts the translational machinery of bacterial protein synthesis . This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of Neospiramycin is similar to that of Spiramycin . The absolute bioavailability of oral Spiramycin, and by extension Neospiramycin, is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The tissue distribution of Spiramycin is extensive, with concentrations achieved in bone, muscle, respiratory tract, and saliva exceeding those found in serum . The serum elimination half-life of Spiramycin is between 6.2 and 7.7 hours .
Result of Action
The primary result of Neospiramycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Neospiramycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This makes Neospiramycin effective against a variety of bacterial infections .
Action Environment
The action of Neospiramycin can be influenced by various environmental factors. For instance, the presence of food may reduce the bioavailability of Neospiramycin . Additionally, the effectiveness of Neospiramycin can be affected by the presence of resistant organisms, which include Enterobacteria, pseudomonads, and moulds . Furthermore, the use of Neospiramycin in livestock breeding has resulted in the development of antimicrobial resistance due to residues found in livestock products .
生化分析
Biochemical Properties
Neospiramycin interacts with bacterial ribosomes, specifically the 50S subunit . This interaction inhibits the translocation step during translation, preventing the elongation of peptide chains and effectively halting bacterial growth . The binding of Neospiramycin to the ribosome is a potent inhibitor of both donor and acceptor substrates .
Cellular Effects
Neospiramycin exerts its effects on various types of cells, primarily bacteria. By binding to the 50S subunit of bacterial ribosomes, Neospiramycin inhibits protein synthesis, effectively halting bacterial growth . This antibiotic is active against macrolide-sensitive strains of bacteria, including Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Klebsiella pneumoniae .
Molecular Mechanism
The molecular mechanism of Neospiramycin involves binding to the 50S subunit of bacterial ribosomes . This binding interferes with the translocation step during translation, preventing the elongation of peptide chains . This inhibition of protein synthesis effectively halts bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neospiramycin have been observed to change over time. For instance, a study found that the peak area of Neospiramycin decreased in spiked aqueous samples or milk samples over time . After 96 hours, more than 90% of Neospiramycin was converted to H2O-bound Neospiramycin .
Metabolic Pathways
Neospiramycin is a metabolite of spiramycin, resulting from the hydrolysis of the α-mycarose side chain moiety
Transport and Distribution
The tissue distribution of spiramycin, from which Neospiramycin is derived, is extensive . High concentrations of spiramycin have been found in tissues such as lungs, bronchi, tonsils, and sinuses
Subcellular Localization
Given that Neospiramycin acts by binding to the 50S subunit of bacterial ribosomes , it is likely that it localizes to the bacterial ribosome within the cell
准备方法
Synthetic Routes and Reaction Conditions: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is synthesized from spiramycin through the hydrolysis of the α-mycarose side chain. The stock solution of neospiramycin is prepared by mixing 1.0 mL of spiramycin stock standard solution with 3.0 mL of 0.2% phosphoric acid, and then the mixture is left for 1 hour at ambient room temperature .
Industrial Production Methods: The industrial production of neospiramycin involves the fermentation of Streptomyces ambofaciens, followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify neospiramycin .
化学反应分析
Types of Reactions: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of neospiramycin, which can be further studied for their antimicrobial properties .
相似化合物的比较
Spiramycin: The parent compound of neospiramycin, with a similar mechanism of action but slightly higher antimicrobial activity.
Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action but different pharmacokinetic properties.
Tylosin: A macrolide used primarily in veterinary medicine, similar in structure but with a different spectrum of activity.
Uniqueness of 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is unique due to its specific hydrolysis product from spiramycin, retaining significant antimicrobial activity while being more cost-effective for veterinary use .
属性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWVHAACKTENX-XLGVTROISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016175 | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70253-62-2, 102418-06-4 | |
| Record name | Neospiramycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



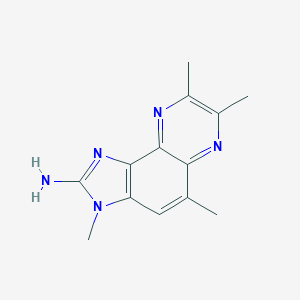
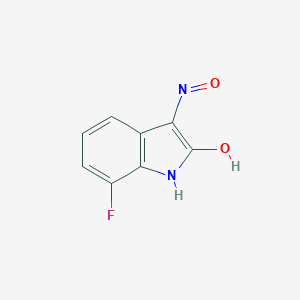
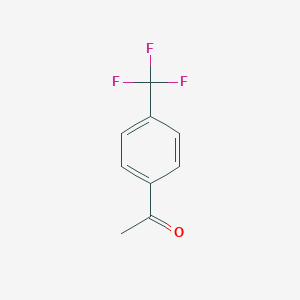
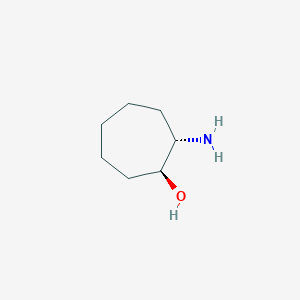
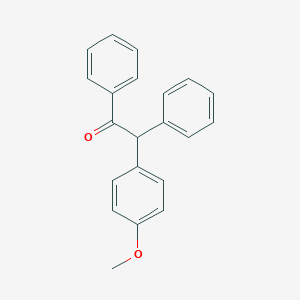

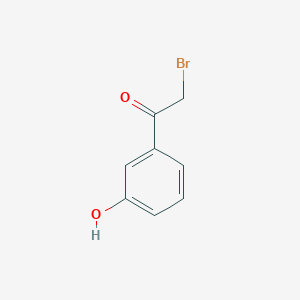


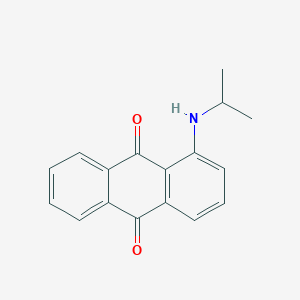
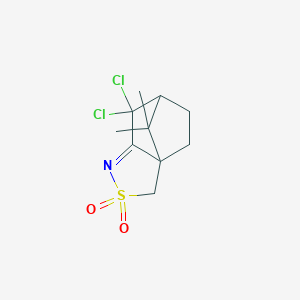
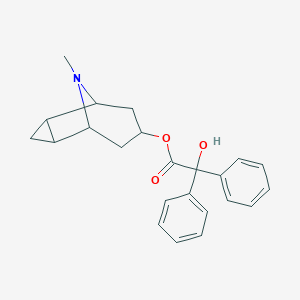
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
